methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate
Description
The compound methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate (CAS: 338391-92-7, Molecular Formula: C₁₇H₁₅Cl₂NO₃S, Molecular Weight: 384.28) features a benzoate ester core modified with a (2E)-methoxyimino group and a 2,4-dichlorophenyl substituent connected via a sulfanyl (thioether) linkage .
Properties
IUPAC Name |
methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-22-17(21)13-5-3-4-6-16(13)24-10-15(20-23-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMBJZJHKQHYTH-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=NOC)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate, with a CAS number of 338391-92-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H15Cl2NO3S
- Molecular Weight : 384.28 g/mol
- Density : Predicted at 1.37 g/cm³
- Boiling Point : Estimated at 553.3 °C
The compound features a complex structure that includes a dichlorophenyl group, a methoxyimino moiety, and a benzoate ester, contributing to its diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated effectiveness against several strains of bacteria and fungi.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant reduction | |
| Candida albicans | Effective antifungal |
Antileishmanial Activity
The compound has shown promising results in antileishmanial activity. In a study involving derivatives of benzoate compounds, this compound was evaluated for its efficacy against Leishmania species.
- Results : The compound exhibited an LC50 value indicating significant activity against Leishmania (V.) braziliensis and Leishmania (L.) mexicana, suggesting potential for development as a therapeutic agent in leishmaniasis treatment .
The proposed mechanism involves the formation of reactive intermediates that interact with essential biomolecules within the target pathogens. The methoxyimino group may enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The findings indicated that structural modifications significantly impacted biological activity:
- Findings : Compounds with increased hydrophobicity showed enhanced membrane disruption capabilities .
Evaluation in Leishmania Models
In another pivotal study focused on leishmaniasis, this compound was tested alongside other derivatives. The results indicated superior efficacy compared to standard treatments:
Scientific Research Applications
Methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate is a chemical compound with several potential applications, as suggested by its structure and related research .
Chemical Information
The compound has the molecular formula and a molecular weight of 384.3 g/mol . Synonyms include this compound, methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate, and MFCD01314900 .
Structure
The compound's structure includes a benzoate group, a dichlorophenyl ring, and a methoxyiminoethyl moiety connected by a sulfur atom . The IUPAC name is methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfanylbenzoate . Other identifiers include the InChI string InChI=1S/C17H15Cl2NO3S/c1-22-17(21)13-5-3-4-6-16(13)24-10-15(20-23-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15- and the InChIKey FJMBJZJHKQHYTH-HKWRFOASSA-N . The SMILES notation is COC(=O)C1=CC=CC=C1SC/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl .
Potential Applications
While specific case studies and comprehensive data tables directly relating to applications of this compound are not available in the search results, some potential applications can be inferred from the information provided:
Biological Effects
The sulfinyl group in similar compounds can undergo redox reactions, influencing cellular oxidative stress levels. The dichlorophenyl group may interact with enzyme active sites, modulating their activity, which may lead to antimicrobial and anti-inflammatory effects.
Pesticide research
Comparison with Similar Compounds
Compounds with (Methoxyimino)acetate Backbones
lists derivatives of (methoxyimino)acetate, such as 490-M16 (2-[(1E)-N,2-dimethoxy-2-oxoethanimidoyl]benzoic acid) and 490-M27 ((2E)-{2-[(2-formylphenoxy)methyl]phenyl}(methoxyimino)acetic acid). These share the methoxyimino group but differ in substituents (e.g., formylphenoxy vs. dichlorophenyl). The benzoic acid in 490-M16 contrasts with the ester group in the target compound, affecting solubility and metabolic stability .
Benzoate Esters with Heterocyclic Substituents
Imazamethabenz methyl ester () contains an imidazolyl group instead of the dichlorophenyl-methoxyimino system.
Dichlorophenyl-Containing Analogues
Compound 4h (), methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate, shares the 2,4-dichlorophenyl group but replaces the sulfanyl-methoxyimino chain with a urea linkage.
Methoxyimino Derivatives with Varied Linkages
(2E)-2-(Methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide () replaces the benzoate ester with an acetamide and substitutes phenoxyphenyl for dichlorophenyl. The acetamide group increases hydrogen-bonding capacity, while phenoxyphenyl may reduce steric hindrance compared to dichlorophenyl .
Comparative Data Table
Key Findings and Implications
- Stereochemical Influence: The E-configuration of the methoxyimino group may optimize spatial alignment for target binding, a feature absent in compounds without geometric isomerism .
- Functional Group Diversity : Thioether linkages (target compound) offer metabolic resistance compared to esters or amides, which are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
